molecular formula C11H18N2O3 B13857282 Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate

Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate

Cat. No.: B13857282
M. Wt: 226.27 g/mol
InChI Key: VMOBEXZNZBEWKJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate is a chemical compound that features a tert-butyl ester group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate typically involves the reaction of tert-butyl bromoacetate with 3-methylimidazole in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of metal ion homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate is unique due to its specific structure, which combines a tert-butyl ester group with an imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)7-15-6-9-5-12-8-13(9)4/h5,8H,6-7H2,1-4H3

InChI Key

VMOBEXZNZBEWKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCC1=CN=CN1C

Origin of Product

United States

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